molecular formula C24H22Br2ClN3O B2828043 (2-bromophenyl)(3-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride CAS No. 1216713-95-9

(2-bromophenyl)(3-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride

Cat. No. B2828043
CAS RN: 1216713-95-9
M. Wt: 563.72
InChI Key: CNIOVQHGLHEILN-UHFFFAOYSA-N
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Description

(2-bromophenyl)(3-(4-bromophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C24H22Br2ClN3O and its molecular weight is 563.72. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

Research on pyrazole derivatives has demonstrated their potential in anti-inflammatory treatments. For example, a study on novel pyrazole derivatives of gallic acid showed these compounds exhibited good anti-inflammatory activity in in vivo models, indicating their potential use in developing new anti-inflammatory drugs (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Antimicrobial Applications

Pyrazole derivatives have also been identified as promising antimicrobial agents. For instance, the solvent-free microwave-assisted synthesis of certain pyrazole derivatives revealed significant antibacterial and antifungal activities, highlighting their potential in addressing microbial infections (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Synthesis Methodologies

In terms of synthesis, research has focused on developing regioselective and efficient methods for creating pyrazole derivatives. A notable example includes the highly regioselective synthesis of pyrazole derivatives using a 1,3-dipolar cycloaddition approach, which presents a simplified and effective method for producing these compounds (Alizadeh, Moafi, & Zhu, 2015).

Anticancer Applications

The exploration of pyrazole derivatives in anticancer research has also been promising. A study on (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones showed that these compounds had in vitro anticoronavirus and antitumoral activity, indicating their potential dual use in antiviral and cancer treatments (Jilloju et al., 2021).

properties

IUPAC Name

(2-bromophenyl)-[5-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Br2N3O.ClH/c1-28(2)19-13-9-17(10-14-19)23-15-22(16-7-11-18(25)12-8-16)27-29(23)24(30)20-5-3-4-6-21(20)26;/h3-14,23H,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIOVQHGLHEILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Br2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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